molecular formula C11H11FO B589383 2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one CAS No. 151697-01-7

2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one

Cat. No. B589383
CAS RN: 151697-01-7
M. Wt: 178.206
InChI Key: YLZKDXQYVAKNNL-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one is a chemical compound with the molecular formula C11H11FO . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .


Synthesis Analysis

The synthesis of indanones, which includes 2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one, involves various methods. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one can be represented by the InChI string: InChI=1S/C11H11FO/c1-11(2)7-5-4-6-8(12)9(7)10(11)13/h4-6H,1-3H3 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Fluorescent Properties

Researchers have developed an efficient two-step synthesis procedure for a series of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. These compounds exhibit significant fluorescent properties. The photofluorescent properties, such as the shape of bands, excitation and emission wavelengths, and Stokes shift, were thoroughly investigated. It was found that the number of fluoro-substituents did not significantly alter the fluorescence properties of these compounds, suggesting a potential application in fluorescent labeling or imaging in scientific research (Politanskaya et al., 2015).

Antioxidant Activity and Cytotoxicity Evaluation

The same study also explored the antioxidant and cytotoxicity properties of these benzene-fluorinated derivatives. The compounds demonstrated substantial antioxidant activity, potentially implicating them in therapeutic applications that require the mitigation of oxidative stress. Moreover, a cytotoxicity evaluation against various tumor and normal cell lines indicated that certain benzo-perfluorinated derivatives showed an enhanced cytotoxic effect against the tumor RPMI (human myeloma) cell line, suggesting their potential use in cancer treatment or research (Politanskaya et al., 2015).

Structural and Spectroscopic Analysis

In another study, the structural characterization and analysis of polymorphic forms of a related compound were conducted using a range of spectroscopic and diffractometric techniques. These techniques included capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, providing insights into the subtle structural differences between the polymorphic forms. Such studies are crucial in understanding the physicochemical properties of pharmaceutical compounds, which can inform the development of more effective drugs (Vogt et al., 2013).

Synthesis of Aminoalkanol Derivatives

Research has also been conducted on the synthesis of N-substituted derivatives of a structurally similar compound, aiming to explore their potential β-adrenolytic and/or anxiolytic activity. This study involved comprehensive IR and 1H NMR spectroscopy and even included crystal structure analysis for some derivatives. Preliminary screenings indicated that certain derivatives might influence the circulatory system, such as decreasing arterial blood pressure and heart rate (Kossakowski et al., 2002).

properties

IUPAC Name

5-fluoro-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZKDXQYVAKNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one

CAS RN

151697-01-7
Record name 2,3-dihydro-2,2-dimethyl-5-fluoro-1H-inden-1-one
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